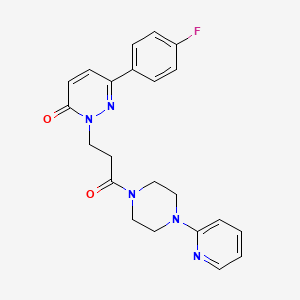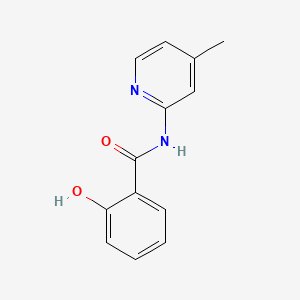
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel compound that has drawn significant interest due to its unique structural features and potential applications in various fields. The compound consists of a dihydroisoquinolinyl group, a pyrrolidinyl ring, and a trifluoromethylphenyl group, which together contribute to its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can be achieved through a multistep organic synthesis process. The starting materials often include 3,4-dihydroisoquinoline, pyrrolidine, and 3-(trifluoromethyl)benzaldehyde. The key steps typically involve:
Formation of Dihydroisoquinolinyl Intermediate: : This is achieved by reacting 3,4-dihydroisoquinoline with a suitable electrophile under mild conditions.
Coupling Reaction: : The dihydroisoquinolinyl intermediate is then coupled with pyrrolidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the corresponding pyrrolidinyl derivative.
Final Product Formation: : The pyrrolidinyl intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under catalytic conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, methods may include optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents used.
Reduction: : Reduction reactions can lead to the formation of reduced forms, which may alter its biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be substituted by other functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Conditions involving nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Formation of substituted analogs with varied functional groups.
Scientific Research Applications
The compound has diverse scientific research applications due to its unique structure:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a pharmacological agent due to its interactions with biological targets.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: : Utilized in the development of novel materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects: 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone likely interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group may enhance its binding affinity and selectivity.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibitors of key enzymes involved in disease pathways.
Receptors: : May act on specific receptors in the nervous system or immune system.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness
Similar Compounds: : Compounds such as 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-methylphenyl)ethanone or 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethanone.
Uniqueness: : The presence of the trifluoromethyl group distinguishes it from other compounds, potentially enhancing its chemical stability, binding affinity, and biological activity.
By having its unique structural components and promising properties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone stands out as a compound of interest for further research and development.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c23-22(24,25)19-7-3-4-16(12-19)13-21(28)27-11-9-20(15-27)26-10-8-17-5-1-2-6-18(17)14-26/h1-7,12,20H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHONLXVYZZRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)
![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2974786.png)



![7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2974792.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2974800.png)
![2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2974801.png)
![5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

